![molecular formula C22H25N3O2 B5553725 (1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)
(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The design and synthesis of diazabicyclo compounds have attracted attention due to their potential biological activities and applications in medicinal chemistry. Compounds similar to the one inquired about, such as various diazabicyclo[3.2.2]nonan-7-ones, have been explored for their affinity towards nicotinic acetylcholine receptors (nAChRs), which are of interest for treating cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis of related compounds typically involves multiple reaction steps, including radiomethylation, to produce potential PET tracers for imaging cerebral receptors in vivo. An example synthesis yielded a compound with high radiochemical purity and specific radioactivity through a relatively short total synthesis time (Gao et al., 2012).
Molecular Structure Analysis
Molecular structure and conformation studies are crucial for understanding the pharmacological potential of these compounds. X-ray diffraction and NMR spectroscopy are often employed to determine the crystal structures, indicating significant repulsion between axial N-atoms in the bicyclic skeleton, which influences the compounds' reactivity and interaction with biological targets (Weber et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo compounds includes their potential as ligands for nAChRs, influenced by their molecular structure and the presence of functional groups capable of engaging in hydrogen bonding and other interactions. Such properties are essential for the compounds' selectivity and efficacy in modulating receptor activity (Eibl et al., 2013).
Wissenschaftliche Forschungsanwendungen
Cognitive Disorders Treatment in Schizophrenia
A novel alpha 7 nAChR agonist, closely related to the chemical , has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound is potent and selective with excellent pharmaceutical properties, showing efficacy in cognitive models in rodents (O’Donnell et al., 2010).
Novel Synthetic Routes for Ortho-hydroxy-E and -F Oxide-Bridged 5-phenylmorphans
A study has developed a new synthetic route for ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, starting from a compound structurally similar to the query chemical. This synthesis method eliminates problematic reactions used in former syntheses, indicating potential in pharmaceutical synthesis (Zezula et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines
Compounds closely related to the query chemical have been synthesized and tested for their cytotoxic activity against human tumor cell lines. These compounds showed significant potential in inhibiting cell growth, particularly in the small cell lung cancer cell line A-427, indicating a specific target in this cell line (Geiger et al., 2007).
Nootropic Activity in Pharmacology
Molecular simplification of closely related compounds has led to the synthesis of derivatives maintaining high nootropic activity, as demonstrated in in vivo tests on mice. These compounds, through their mechanism of action, are promising in the field of cognitive enhancement drugs (Manetti et al., 2000).
Potential for PET Radioligand Imaging
Certain compounds structurally similar to the query chemical have shown potential as PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR) in the brain. These compounds demonstrate the capability for brain imaging and tracking of neuronal receptor activity (Gao et al., 2012).
Chiral Synthesis Using Amino Acids
Research has explored the synthesis of nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives, which are structurally related to the query chemical, using amino acids like alanine, valine, leucine, and phenylalanine. This approach demonstrates the compound's versatility in chiral synthesis (Vlasova et al., 2015).
Eigenschaften
IUPAC Name |
(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-6-2-3-7-17(16)12-21(26)24-13-18-9-10-20(15-24)25(22(18)27)14-19-8-4-5-11-23-19/h2-8,11,18,20H,9-10,12-15H2,1H3/t18-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATYLKZZQQISRP-AZUAARDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[2-(2-methylphenyl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.